(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile
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Overview
Description
The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile is a complex organic molecule featuring a benzothiazole ring, a pyrazole ring, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile
- (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can affect the compound’s electronic properties and its interactions with molecular targets.
Properties
Molecular Formula |
C27H20N4OS |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H20N4OS/c1-18-14-19(12-13-24(18)32-2)26-21(17-31(30-26)22-8-4-3-5-9-22)15-20(16-28)27-29-23-10-6-7-11-25(23)33-27/h3-15,17H,1-2H3/b20-15- |
InChI Key |
ILVTXMUBLJNVSZ-HKWRFOASSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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